1-Butanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-
Description
Properties
CAS No. |
52749-68-5 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)butan-1-one |
InChI |
InChI=1S/C15H16O3/c1-3-4-13(16)12-8-10-7-9(2)5-6-11(10)14(17)15(12)18/h5-8,17-18H,3-4H2,1-2H3 |
InChI Key |
AEOZCABTWBDGDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C(=C2C=CC(=CC2=C1)C)O)O |
Origin of Product |
United States |
Preparation Methods
Protective Group Selection and Reaction Conditions
Protecting the 3,4-dihydroxy groups with acetyl or methyl ether moieties ensures regioselective acylation at the 2-position. For instance, acetylation of 3,4-dihydroxy-7-methylnaphthalene using acetyl chloride in dichloromethane with triethylamine as a base yields the diacetate intermediate. Subsequent Friedel-Crafts acylation with 3-methylbutanoyl chloride in the presence of aluminum chloride (AlCl₃) at 0–5°C facilitates ketone installation. Deprotection via alkaline hydrolysis (e.g., NaOH/EtOH) restores the hydroxyl groups, yielding the target compound.
Key Parameters
-
Catalyst: AlCl₃ (1.2 equiv)
-
Solvent: Anhydrous CH₂Cl₂
-
Temperature: 0–5°C (prevents over-acylation)
Aldol Condensation and Subsequent Hydrogenation
Aldol condensation offers a two-step route to 4-aryl-2-butanones, adaptable to naphthalene systems. This method constructs the carbon skeleton before introducing aromatic substituents.
Enone Formation via Aldol Reaction
Condensation of 3,4-diacetoxy-7-methylnaphthalene-2-carbaldehyde with acetone under basic conditions (e.g., NaOH/H₂O) generates the α,β-unsaturated ketone (4-(3,4-diacetoxy-7-methylnaphthalen-2-yl)-3-buten-2-one). Microwave-assisted batch reactions reduce reaction times to 10–15 minutes while maintaining yields >80%.
Selective Hydrogenation
The enone intermediate undergoes hydrogenation using a fixed-bed continuous flow reactor with Raney nickel (Ra/Ni) at 50–60°C and 10–15 bar H₂. This step selectively reduces the C=C bond, affording the saturated ketone with >95% purity.
Comparative Efficiency
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Aldol Condensation | NaOH, H₂O, 80°C, 10 min | 82 | 88 |
| Hydrogenation | Ra/Ni, 50°C, 15 bar H₂ | 91 | 95 |
Wittig Reaction for Carbon Chain Elongation
The Wittig reaction provides an alternative route to enone intermediates, leveraging phosphorus ylides for C=C bond formation.
Ylide Preparation and Coupling
Treatment of 3,4-diacetoxy-7-methylnaphthalene-2-carbaldehyde with a stabilized ylide (e.g., (3-oxobutyl)triphenylphosphonium bromide) in THF at reflux yields the corresponding enone. This method circumvents strong acidic conditions, preserving acid-sensitive functional groups.
Scalability in Continuous Flow Systems
Translating the Wittig reaction to a mesofluidic mini-plant flow system (2.5 mmol scale) enhances reproducibility and reduces reaction times to <5 minutes. Using a stainless steel capillary reactor (1.0 mm ID) at 120°C, the enone is obtained in 85% yield, demonstrating industrial feasibility.
Directed Ortho-Metalation and Cross-Coupling
Directed metalation strategies enable precise functionalization of naphthalene derivatives. This approach, exemplified in benzofuropyridine syntheses, can be adapted for ketone installation.
Metalation and Zincation
Fluorine-directed lithiation of 3,4-dihydroxy-7-methylnaphthalene at -78°C using LDA (lithium diisopropylamide) generates a stabilized aryl lithium species. Transmetallation with ZnCl₂ forms the arylzinc intermediate, which undergoes Negishi cross-coupling with 3-methylbutanoyl chloride.
Intramolecular Cyclization
Post-coupling, intramolecular nucleophilic aromatic substitution (SNAr) cyclizes the intermediate, forming the naphthalenyl ketone. Cs₂CO₃ in DMF at 100°C drives the reaction to completion, achieving 75–80% isolated yield.
Solvent and Catalyst Optimization in Batch Reactions
Solvent choice profoundly impacts reaction kinetics and selectivity. Butanone, a polar aprotic solvent, facilitates acyl group transfer in biphasic systems.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the butanone side chain can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aroylated Naphthalene Derivatives
Example : (2-Hydroxy-7-methoxynaphthalen-1-yl)(phenyl)methanone ()
- Structure : A benzoyl group (C=O linked to benzene) is attached to a naphthalene ring with a hydroxy (-OH) group at position 2 and methoxy (-OCH₃) at position 6.
- Key Findings :
- Intramolecular Hydrogen Bonding : A six-membered ring forms via O–H···O=C interaction, stabilizing the molecular conformation .
- Dihedral Angles : The naphthalene and benzene rings form a dihedral angle of 58.65°, influencing packing efficiency .
- Synthesis : Produced via demethylation of 1-benzoyl-2,7-dimethoxynaphthalene using AlCl₃, highlighting reactivity of methoxy groups .
Comparison with Target Compound :
Comparison with Target Compound :
- The target’s naphthalenyl group (vs. bromophenyl) introduces a larger aromatic system, likely reducing solubility in polar solvents.
- Hydroxyl groups (target) vs. bromine () suggest divergent biological interactions: bromine may confer toxicity, while hydroxyls could participate in antioxidant or metabolic pathways.
Toxicological Context: Nitrosamines ()
While structurally distinct, nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) (butanone with pyridyl and nitrosamine groups) demonstrate the role of ketone-containing compounds in carcinogenicity. NNK induces lung and pancreatic tumors in rats via metabolic activation .
Comparison with Target Compound :
- The target lacks nitrosamine groups, which are critical for NNK’s carcinogenicity. However, its naphthalenyl substituents may influence metabolic pathways differently, warranting toxicological studies.
Data Tables
Table 1. Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Biological Activity
1-Butanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-, also known by its CAS number 52749-68-5, is an organic compound characterized by a unique structure that combines a butanone moiety with a naphthalene derivative featuring hydroxyl groups. This compound has garnered attention in various fields due to its potential biological activities and applications in pharmaceuticals and materials science.
The molecular formula of 1-Butanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- is with a molecular weight of approximately 244.29 g/mol. Its structural features include:
- Hydroxyl Groups : The presence of two hydroxyl (-OH) groups contributes to its reactivity and potential biological activity.
- Carbonyl Group : The butanone component introduces a carbonyl (C=O) functionality that may participate in various chemical reactions.
Biological Activities
Research indicates that compounds similar to 1-Butanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)- exhibit a range of biological activities:
- Antioxidant Activity : The hydroxyl groups are known to impart antioxidant properties, which can help mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory conditions.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating that this compound may also possess antimicrobial properties.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study on naphthalene derivatives indicated that modifications at the hydroxyl positions can significantly enhance antioxidant activity (Yang et al., 2014) .
- Another research highlighted the synthesis of derivatives with improved antibacterial properties against Staphylococcus aureus, suggesting that structural modifications similar to those found in 1-Butanone could yield potent antimicrobial agents (Badshah and Naeem, 2016) .
Comparative Analysis with Related Compounds
The following table summarizes the structural variations and unique features of compounds related to 1-Butanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(3-hydroxy-7-methylnaphthalen-2-yl)butan-1-one | C15H16O3 | Lacks one hydroxyl group |
| 1-(3,4-dimethoxy-7-methylnaphthalen-2-yl)butan-1-one | C15H18O3 | Contains methoxy groups instead |
| 1-(7-methyl-naphthalen-2-yloxy)butan-1-one | C15H16O3 | Features an ether linkage |
This comparison highlights the uniqueness of 1-Butanone due to its specific hydroxyl substitutions which may contribute to distinct biological activities and chemical properties.
Synthesis and Reaction Pathways
The synthesis of 1-Butanone can be achieved through various methods including the Friedel-Crafts acylation of naphthalene derivatives. Key reaction pathways include:
- Oxidation : Hydroxyl groups can be oxidized to form quinones.
- Reduction : Carbonyl groups can be reduced to alcohols.
These transformations are significant for enhancing the compound's biological activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1-Butanone derivatives with naphthalene substituents?
- Answer : A common approach involves chemoselective demethylation reactions. For example, AlCl₃-mediated demethylation of methoxy-substituted precursors (e.g., 1-benzoyl-2,7-dimethoxynaphthalene) selectively removes methyl groups while preserving ketone functionalities . Reaction optimization requires careful control of stoichiometry (e.g., 5:1 AlCl₃-to-substrate ratio) and solvent selection (e.g., CH₂Cl₂ under reflux) to avoid over-dealkylation. Chromatographic purification (e.g., silica gel column) is critical for isolating pure products.
Q. Which spectroscopic techniques are essential for characterizing the molecular structure of 1-Butanone derivatives?
- Answer :
- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles (e.g., 58.65° between naphthalene and benzene rings) .
- FT-IR : Identifies functional groups via O–H stretching (~3400 cm⁻¹) and carbonyl (C=O) vibrations (~1680 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and confirms substitution patterns .
Q. How do intramolecular hydrogen bonds influence the stability of 1-Butanone derivatives?
- Answer : Intramolecular O–H···O=C hydrogen bonds (e.g., O3···H1 = 1.77 Å) form six-membered rings, stabilizing planar conformations and reducing reactivity at the carbonyl group. This bonding also affects solubility and crystallization behavior .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation for 1-Butanone derivatives?
- Answer : Single-crystal X-ray diffraction provides precise metrics:
- Dihedral angles : Measure torsional strain between aromatic systems (e.g., 58.65° between naphthalene and benzoyl groups in related compounds) .
- Intermolecular interactions : Van der Waals contacts (e.g., C4···O3 = 3.036 Å) and π-π stacking distances (3.3–3.6 Å) dictate packing motifs .
- Hydrogen-bond networks : Intermolecular O–H···O=C bonds (2.32 Å) stabilize crystal lattices and inform polymorphism risks .
Q. What strategies address contradictions in reaction yields during the synthesis of 1-Butanone derivatives under varying conditions?
- Answer :
- Catalyst screening : Compare AlCl₃ with alternatives like BCl₃ or FeCl₃ to optimize demethylation efficiency .
- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify side reactions (e.g., over-dealkylation).
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility but increase byproduct formation .
Q. How do substituent positions on the naphthalene ring modulate electronic properties in 1-Butanone derivatives?
- Answer :
- Electron-donating groups (e.g., -OH, -OCH₃) : Increase electron density at the carbonyl group, altering redox potentials and spectroscopic signatures .
- Steric effects : Substituents at the 7-position (e.g., methyl) influence planarity and intermolecular interactions, as seen in crystallographic data .
- Comparative studies : Derivatives with 4-chlorobenzoyl vs. benzoyl groups show distinct hydrogen-bonding patterns and lattice energies .
Methodological Recommendations
- Crystallography : Use SHELX or OLEX2 for structure refinement, emphasizing hydrogen-bond networks .
- Synthetic protocols : Validate purity via HPLC-MS (C18 column, acetonitrile/water gradient) to detect demethylation byproducts .
- Computational modeling : Apply DFT (B3LYP/6-311+G(d,p)) to predict substituent effects on electronic structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
